(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring, a methoxyphenyl group, and a thiadiazine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl group and the thiadiazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The reactions are usually carried out at temperatures ranging from 50°C to 150°C, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-hydroxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
- (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
Uniqueness
The uniqueness of (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C19H21N3O6S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C19H21N3O6S/c1-12-18(14(3)28-20-12)11-27-19(23)17-10-22(29(24,25)21-13(17)2)9-15-5-7-16(26-4)8-6-15/h5-8,10H,9,11H2,1-4H3 |
InChI Key |
PEAXRPXAYUXANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC(=O)C2=CN(S(=O)(=O)N=C2C)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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